ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been studied for their antiviral and antifungal activities , suggesting potential targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It’s known that benzoxazine derivatives can interact with biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential antiviral and antifungal activities of similar compounds , it’s plausible that this compound could affect pathways related to these biological processes.
Result of Action
Similar compounds have demonstrated antiviral and antifungal activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of salicylaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also help in reducing the reaction time and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted benzoxazine derivatives .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be compared with other benzoxazine derivatives such as:
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJPUKKWEIOABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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